molecular formula C21H13Cl3N2O4 B11137515 4-[(4-chlorophenyl)carbonyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137515
M. Wt: 463.7 g/mol
InChI Key: USABJSWFBRBGDT-ZPHPHTNESA-N
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Description

4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including chlorobenzoyl, dichlorophenyl, hydroxy, and oxazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base such as triethylamine.

    Addition of the Dichlorophenyl Group: The dichlorophenyl group can be added through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Oxazolyl Group: The oxazolyl group can be introduced through a cyclization reaction involving an appropriate precursor such as an amino alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Unique due to its combination of functional groups.

    4-(4-chlorobenzoyl)-5-phenyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dichlorophenyl group.

    4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group on the oxazolyl ring.

Uniqueness

The unique combination of functional groups in 4-(4-chlorobenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one provides distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C21H13Cl3N2O4

Molecular Weight

463.7 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dichlorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H13Cl3N2O4/c1-10-8-16(25-30-10)26-18(12-4-7-14(23)15(24)9-12)17(20(28)21(26)29)19(27)11-2-5-13(22)6-3-11/h2-9,18,27H,1H3/b19-17-

InChI Key

USABJSWFBRBGDT-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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